Cycloheptyl (4-chloro-3-fluorophenyl)methanol
CAS No.:
Cat. No.: VC13521978
Molecular Formula: C14H18ClFO
Molecular Weight: 256.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18ClFO |
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Molecular Weight | 256.74 g/mol |
IUPAC Name | (4-chloro-3-fluorophenyl)-cycloheptylmethanol |
Standard InChI | InChI=1S/C14H18ClFO/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |
Standard InChI Key | BZDPLDVKZZILOH-UHFFFAOYSA-N |
SMILES | C1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O |
Canonical SMILES | C1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cycloheptyl (4-chloro-3-fluorophenyl)methanol consists of a benzene ring substituted with chlorine (position 4) and fluorine (position 3), connected to a methanol group (–CH2OH) that is further bonded to a cycloheptane ring. The cycloheptyl group introduces steric bulk and influences the compound’s conformational flexibility compared to smaller cycloalkanes like cyclohexane .
Molecular Formula:
Molecular Weight: 272.7 g/mol (calculated from analogous structures ).
Physical Properties
Based on structurally similar compounds , the following properties are anticipated:
The electron-withdrawing chlorine and fluorine substituents enhance the compound’s polarity compared to unsubstituted analogs, potentially increasing its solubility in polar aprotic solvents .
Synthetic Methodologies
Grignard Reaction Pathway
A plausible synthesis route involves the following steps, adapted from methods used for analogous aryl ketones :
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Formation of 4-Chloro-3-Fluorophenylmagnesium Halide:
Reacting 1-bromo-4-chloro-3-fluorobenzene with magnesium in tetrahydrofuran (THF) generates the Grignard reagent. -
Nucleophilic Addition to Cycloheptanone:
The Grignard reagent attacks cycloheptanone, forming cycloheptyl (4-chloro-3-fluorophenyl)ketone. This intermediate is analogous to the cyclohexyl ketone described in . -
Ketone Reduction:
Reducing the ketone to a secondary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the target methanol derivative.
Key Reaction Conditions:
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Solvent: THF or diethyl ether.
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Yield Optimization: Stoichiometric control (1:1 molar ratio of ketone to Grignard reagent) .
Alternative Route: Friedel-Crafts Acylation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
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Quaternary carbons: Aromatic carbons adjacent to Cl and F at δ 125–135 ppm.
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Cycloheptyl carbons: Peaks at δ 25–35 ppm.
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Mass Spectrometry
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High-Resolution MS: Expected molecular ion peak at m/z 272.7 (M⁺).
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Fragmentation patterns likely include loss of H2O (–18 amu) and cleavage of the cycloheptyl group.
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